Cas no 154206-10-7 (tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate)

Technical Introduction: tert-Butyl trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate is a chiral pyrrolidine derivative featuring a carbamate-protected amine group and a phenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid pyrrolidine scaffold and tert-butyloxycarbonyl (Boc) protecting group enhance stability while allowing selective deprotection for further functionalization. The trans-configuration and phenyl group contribute to stereochemical control in asymmetric synthesis. Suitable for use in peptide modifications and medicinal chemistry, this compound offers high purity and consistent performance in complex synthetic routes. Its structural features make it valuable for developing targeted therapeutics and chiral catalysts.
tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate structure
154206-10-7 structure
Product Name:tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate
CAS No:154206-10-7
MF:C16H25ClN2O2
MW:312.834903478622
CID:2188814
PubChem ID:57348838
Update Time:2025-10-29

tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • TERT-BUTYL ([(3S,4R)-4-PHENYLPYRROLIDIN-3-YL]METHYL)CARBAMATE
    • tert-butyl (Trans-4-phenylpyrrolidin-3-yl)MethylcarbaMate hydrochloride
    • TERT-BUTYL N-{[(3S,4R)-4-PHENYLPYRROLIDIN-3-YL]METHYL}CARBAMATE HYDROCHLORIDE
    • tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate
    • Inchi: 1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12;/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19);1H/t13-,14-;/m0./s1
    • InChI Key: JYOSIOWMNGYKFF-IODNYQNNSA-N
    • SMILES: Cl.O(C(C)(C)C)C(NC[C@@H]1CNC[C@H]1C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Topological Polar Surface Area: 50.4

tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B816518-10mg
tert-Butyl Trans-N-{[4-phenylpyrrolidin-3-yl]methyl}carbamate
154206-10-7
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$ 70.00 2022-06-06
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tert-Butyl Trans-N-{[4-phenylpyrrolidin-3-yl]methyl}carbamate
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$ 340.00 2022-06-06
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tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride
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A2B Chem LLC
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tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride
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tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride
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Additional information on tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate

Comprehensive Overview of tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate (CAS No. 154206-10-7)

tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate (CAS No. 154206-10-7) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of carbamate derivatives, which are known for their versatility in drug design and medicinal chemistry. The presence of both a pyrrolidine ring and a phenyl group enhances its potential as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents.

In recent years, the demand for tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate has surged due to its role in synthesizing novel neuroprotective and psychoactive compounds. Researchers are particularly interested in its stereospecificity, as the trans-configuration of the molecule often influences binding affinity to biological targets. This aligns with the growing trend in precision medicine, where molecular orientation plays a critical role in drug efficacy. The compound’s carbamate moiety also contributes to improved metabolic stability, a key consideration in modern pharmacokinetic optimization.

From a synthetic chemistry perspective, CAS No. 154206-10-7 serves as an intermediate for N-heterocyclic scaffolds, which are pivotal in designing kinase inhibitors and GPCR modulators. Its structural features—such as the tert-butyl group—offer steric protection during reactions, making it valuable for multi-step syntheses. These attributes have positioned it as a subject of interest in high-throughput screening (HTS) libraries and fragment-based drug discovery (FBDD).

The compound’s relevance extends to academic research, where it is frequently cited in studies exploring structure-activity relationships (SAR). For instance, modifications to the pyrrolidine ring or phenyl substituent can yield analogs with varied biological profiles. This adaptability resonates with the current focus on polypharmacology, where single molecules are engineered to interact with multiple targets. Such applications are frequently searched in AI-driven drug discovery platforms, reflecting the intersection of chemistry and computational modeling.

Quality control and analytical characterization of tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate are critical for reproducibility in research. Techniques like HPLC, NMR, and mass spectrometry are employed to verify purity and confirm the trans-configuration. These protocols align with Good Laboratory Practices (GLP), a recurring topic in regulatory compliance discussions. Additionally, the compound’s stability under various storage conditions is often queried in scientific forums, emphasizing the need for detailed technical documentation.

In summary, tert-Butyl Trans-N-{4-phenylpyrrolidin-3-ylmethyl}carbamate (CAS No. 154206-10-7) exemplifies the synergy between structural complexity and therapeutic potential. Its applications span from medicinal chemistry to material science, driven by its modular design and compatibility with modern synthetic techniques. As the pharmaceutical industry increasingly prioritizes targeted therapies, this compound is poised to remain a focal point in innovation.

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